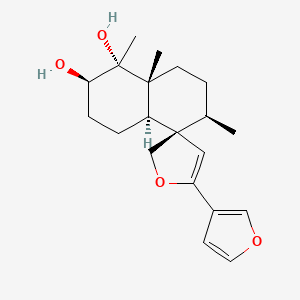

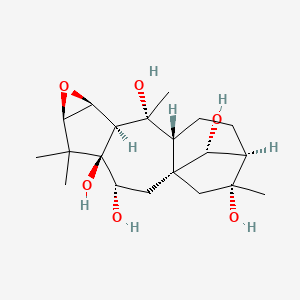

Rhodojaponin III

Vue d'ensemble

Description

Le Rhodojaponin III est un composé diterpénique de type grayanoïde isolé de la plante Rhododendron molle . Il est principalement connu pour ses puissantes propriétés insecticides, ce qui en fait un insecticide naturel efficace contre plus de 40 espèces de ravageurs agricoles . Le composé présente diverses activités anti-insectes, notamment un effet anti-appétent, un effet dissuasif sur la ponte, un effet ovicide, un effet antimutage, une inhibition de la croissance, ainsi qu’une toxicité par contact et par ingestion .

Applications De Recherche Scientifique

Rhodojaponin III has a wide range of scientific research applications across various fields:

Chemistry:

- Used as a model compound for studying the synthesis and reactivity of grayanoid diterpenes .

- Employed in the development of new insecticidal agents with improved efficacy and safety profiles .

Biology:

- Investigated for its effects on insect physiology, including its impact on feeding behavior, development, and reproduction .

- Studied for its potential use in integrated pest management (IPM) programs to reduce the reliance on synthetic pesticides .

Medicine:

- Explored for its potential therapeutic applications, including its anti-inflammatory and analgesic properties .

- Investigated for its effects on cellular processes such as proliferation, migration, and angiogenesis .

Industry:

Mécanisme D'action

Le Rhodojaponin III exerce ses effets par le biais de multiples cibles et voies moléculaires :

Action insecticide : Le this compound affecte les systèmes nerveux, digestif, endocrinien et reproducteur des insectes, entraînant une diminution de l’alimentation, un développement perturbé et une reproduction inhibée.

Effets anti-inflammatoires et analgésiques : Le composé inhibe l’expression des cytokines pro-inflammatoires telles que l’interleukine-6 (IL-6), l’interleukine-1 bêta (IL-1β) et le facteur de nécrose tumorale alpha (TNF-α).

Analyse Biochimique

Biochemical Properties

Rhodojaponin III plays a significant role in biochemical reactions, particularly in its interaction with enzymes, proteins, and other biomolecules. It has been shown to interact with chemosensory proteins in insects, such as the chemosensory protein from Spodoptera litura. This interaction is crucial for the recognition of this compound by insects, leading to its oviposition-deterring effects . Additionally, this compound affects various proteins involved in nervous transduction, odorant degradation, and metabolic change pathways .

Cellular Effects

This compound influences various cellular processes and functions. In insects, it has been observed to reduce feeding, suspend development, and deter oviposition in a dose-dependent manner . These effects are mediated through changes in cell signaling pathways, gene expression, and cellular metabolism. For example, this compound-induced proteins and gene properties analysis have shown significant changes in the expression patterns of proteins involved in these processes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific active sites on chemosensory proteins, such as Tyr24, Ile45, Leu49, Thr64, Leu68, Trp79, and Leu82, which are responsible for its recognition by insects . This binding interaction leads to the inhibition of certain enzymes and the activation of others, resulting in changes in gene expression and subsequent biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is stable and retains its insecticidal properties for extended periods. Its long-term effects on cellular function, particularly in in vitro and in vivo studies, are still being investigated

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively deters oviposition and reduces feeding in insects. At higher doses, it can exhibit toxic or adverse effects . Understanding the threshold effects and the toxicological profile of this compound is essential for its safe and effective use as an insecticide.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The identification of differential proteins affected by this compound provides insights into its metabolic effects

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. These interactions influence its localization and accumulation within specific cellular compartments . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its efficacy and minimizing potential side effects.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. Targeting signals and post-translational modifications direct this compound to specific compartments or organelles within the cell . These localization patterns are essential for understanding how this compound exerts its effects at the molecular level and for developing strategies to enhance its insecticidal properties.

Méthodes De Préparation

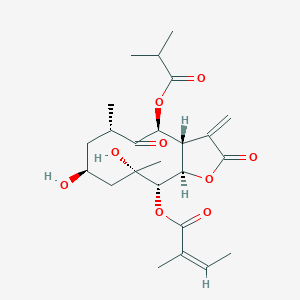

Voies de synthèse et conditions de réaction : Le Rhodojaponin III peut être synthétisé par une série de réactions chimiques impliquant la formation de sa structure diterpénique de type grayanoïde caractéristique. La synthèse implique généralement l’utilisation de matières premières telles que des précurseurs diterpénoïdes, suivie d’une cyclisation et de modifications des groupes fonctionnels pour obtenir la structure souhaitée .

Méthodes de production industrielle : La production industrielle de this compound implique l’extraction du composé à partir des fleurs séchées de Rhododendron molle. Le processus d’extraction comprend l’extraction par solvant, la purification et la cristallisation pour obtenir le composé pur . Des techniques de pointe telles que la chromatographie en phase liquide haute performance (HPLC) et la spectrométrie de masse (MS) sont utilisées pour garantir la pureté et la qualité du produit final .

Analyse Des Réactions Chimiques

Types de réactions : Le Rhodojaponin III subit diverses réactions chimiques, notamment des réactions d’oxydation, de réduction et de substitution. Ces réactions sont essentielles pour modifier la structure du composé et améliorer son activité biologique .

Réactifs et conditions courants :

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés du this compound avec des groupes fonctionnels modifiés, qui peuvent présenter des activités biologiques améliorées ou modifiées .

4. Applications de la recherche scientifique

Le this compound a un large éventail d’applications de recherche scientifique dans divers domaines :

Chimie :

- Utilisé comme composé modèle pour étudier la synthèse et la réactivité des diterpènes de type grayanoïde .

- Employé dans le développement de nouveaux agents insecticides avec une efficacité et des profils de sécurité améliorés .

Biologie :

- Enquête sur ses effets sur la physiologie des insectes, notamment son impact sur le comportement alimentaire, le développement et la reproduction .

- Étude de son utilisation potentielle dans les programmes de lutte intégrée contre les ravageurs (IPM) pour réduire la dépendance aux pesticides synthétiques .

Médecine :

- Exploration de ses applications thérapeutiques potentielles, notamment ses propriétés anti-inflammatoires et analgésiques .

- Étude de ses effets sur les processus cellulaires tels que la prolifération, la migration et l’angiogenèse .

Industrie :

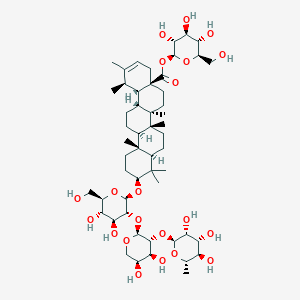

Comparaison Avec Des Composés Similaires

Le Rhodojaponin III est unique parmi les diterpènes de type grayanoïde en raison de ses puissantes propriétés insecticides et de ses activités biologiques diverses. Des composés similaires comprennent :

Rhodojaponin VI : Un autre diterpène de type grayanoïde isolé de Rhododendron molle, connu pour son activité antinociceptive et sa toxicité inférieure à celle du this compound.

Taraxerol : Un composé triterpénoïde présentant des propriétés insecticides, mais moins puissant que le this compound.

β-Sitostérol : Un phytostérol présentant une activité insecticide, couramment présent dans diverses plantes.

Propriétés

IUPAC Name |

(1S,3R,4R,6R,8S,9S,10R,11R,14R,15R,17R)-5,5,10,15-tetramethyl-7-oxapentacyclo[12.2.1.01,11.04,9.06,8]heptadecane-3,4,10,15,17-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O6/c1-16(2)15-12(26-15)13-18(4,24)10-6-5-9-14(22)19(10,8-17(9,3)23)7-11(21)20(13,16)25/h9-15,21-25H,5-8H2,1-4H3/t9-,10+,11-,12+,13+,14-,15+,17-,18-,19+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUMZHZYKXUYIHM-GLHQSWFFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2C(O2)C3C1(C(CC45CC(C(C4O)CCC5C3(C)O)(C)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(C[C@@]23C[C@H]([C@]4([C@@H]([C@H]5[C@@H](C4(C)C)O5)[C@]([C@@H]2CC[C@@H]1[C@H]3O)(C)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40949207 | |

| Record name | Rhodojaponin III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40949207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26342-66-5 | |

| Record name | Rhodojaponin III | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26342-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhodojaponin III | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026342665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhodojaponin III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40949207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RHODOJAPONIN III | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7FEJ7QWQE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethenylpyrimidine-2,4-dione](/img/structure/B1259204.png)